2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

Catalog No.
S3080506
CAS No.
474879-24-8
M.F
C25H35BrNO3P
M. Wt
508.437
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hy...

CAS Number

474879-24-8

Product Name

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate

IUPAC Name

(4-bromophenyl)-[[4-(dimethylamino)phenyl]-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]methanol

Molecular Formula

C25H35BrNO3P

Molecular Weight

508.437

InChI

InChI=1S/C25H35BrNO3P/c1-17(2)23-15-6-18(3)16-24(23)30-31(29,22-13-11-21(12-14-22)27(4)5)25(28)19-7-9-20(26)10-8-19/h7-14,17-18,23-25,28H,6,15-16H2,1-5H3

InChI Key

GBCILCVGLLMSHQ-UHFFFAOYSA-N

SMILES

CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)C(C3=CC=C(C=C3)Br)O)C(C)C

solubility

not available

2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate is a complex organophosphorus compound characterized by a phosphinate functional group. Its molecular structure consists of a phosphorus atom bonded to various organic groups, including two cyclohexyl moieties, a bromophenyl group, a hydroxy group, and a dimethylamino-substituted phenyl group. The presence of these diverse substituents contributes to its unique chemical properties and potential biological activities.

  • Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
  • Reduction: The phosphinate group can be reduced to yield phosphine derivatives.
  • Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by various nucleophiles, leading to different substituted derivatives.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and amines or thiols for substitution reactions. The resulting products can have significant implications in both synthetic organic chemistry and medicinal chemistry .

Research indicates that compounds similar to 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate exhibit various biological activities. They are being studied for their potential as:

  • Biochemical Probes: Their ability to interact with specific enzymes and proteins makes them valuable in elucidating biochemical pathways.
  • Therapeutic Agents: Investigations suggest potential applications in treating inflammation and certain types of cancer due to their ability to modulate biological pathways .

The synthesis of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate typically involves several steps:

  • Preparation of Starting Materials: This includes synthesizing the cyclohexyl derivatives and the bromophenyl compound.
  • Phosphorylation: The hydroxy group on the bromophenyl compound is phosphorylated using phosphorus trichloride or phosphorus oxychloride.
  • Alkylation Reactions: Isopropyl and methyl groups are introduced through alkylation using isopropyl bromide and methyl iodide under basic conditions.

This multi-step synthesis highlights the versatility of organophosphorus chemistry and the complexity involved in creating such compounds .

The applications of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate span various fields:

  • Organic Synthesis: Used as a reagent for forming carbon-phosphorus bonds.
  • Pharmaceutical Development: Potential use in drug development due to its biological activity.
  • Material Science:

Interaction studies have shown that this compound can bind to specific molecular targets such as enzymes and receptors. The phosphinate group is crucial in mimicking natural substrates, allowing it to modulate biochemical pathways effectively. Such interactions are essential for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate:

Compound NameStructureUnique Features
Bis(2-Isopropyl-5-methylcyclohexyl) [(2-fluorophenyl)(hydroxy)methyl]phosphonateStructureContains a fluorine atom enhancing stability
Bis(2-Isopropyl-5-methylcyclohexyl) [(2-chlorophenyl)(hydroxy)methyl]phosphonateStructureChlorine substituent influences reactivity
Bis(2-Isopropyl-5-methylcyclohexyl) [(2-bromophenyl)(hydroxy)methyl]phosphonateStructureSimilar bromine substituent but differs in biological activity

Uniqueness

The uniqueness of 2-Isopropyl-5-methylcyclohexyl ((4-bromophenyl)(hydroxy)methyl)(4-(dimethylamino)phenyl)phosphinate lies in its complex structure combining multiple functional groups that enhance its reactivity and biological activity compared to similar compounds. The presence of the dimethylamino group further differentiates it by potentially influencing its pharmacological properties, making it a subject of interest in both synthetic and medicinal chemistry .

XLogP3

6.2

Dates

Last modified: 08-18-2023

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